![molecular formula C18H22N2O4S2 B2382225 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide CAS No. 954701-07-6](/img/structure/B2382225.png)
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
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Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, also known as P7C3, is a small molecule that has gained attention in the scientific community for its potential neuroprotective properties. P7C3 was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were investigating compounds that could promote the survival of newborn neurons in the brain. Since then, P7C3 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in treating neurodegenerative diseases.
Scientific Research Applications
- Application : PF-04965842 , a selective JAK1 inhibitor derived from this compound, has shown promise as a clinical candidate for treating JAK1-mediated autoimmune diseases . By selectively inhibiting JAK1, it modulates immune responses without affecting JAK2 homodimers involved in erythropoietin and thrombopoietin signaling.
- Targeting FGFRs : Abnormal activation of fibroblast growth factor receptors (FGFRs) contributes to various tumors. Compounds based on this scaffold exhibit potent activities against FGFR1, FGFR2, and FGFR3 . These inhibitors hold potential for cancer treatment.
Autoimmune Disease Treatment
Cancer Therapy
properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-2-12-25(21,22)19-17-9-8-15-10-11-20(14-16(15)13-17)26(23,24)18-6-4-3-5-7-18/h3-9,13,19H,2,10-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNBXKXOQPTEIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide |
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